Hydroxyethoxyethyl urea
CAS No.: 23194-10-7
Cat. No.: VC8413161
Molecular Formula: C5H12N2O3
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23194-10-7 |
|---|---|
| Molecular Formula | C5H12N2O3 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 2-(2-hydroxyethoxy)ethylurea |
| Standard InChI | InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9) |
| Standard InChI Key | CDKJRDWXEROWDG-UHFFFAOYSA-N |
| SMILES | C(COCCO)NC(=O)N |
| Canonical SMILES | C(COCCO)NC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Hydroxyethoxyethyl urea (HEEU), systematically named [2-(2-hydroxyethoxy)ethyl]urea, features a bifurcated molecular architecture combining urea's carbamide group with a polyether chain. The compound's structural formula (Fig. 1) reveals:
Molecular Formula:
Molecular Weight: 164.16 g/mol
Structural Features:
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Primary urea core ()
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2-(2-hydroxyethoxy)ethyl side chain
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Three oxygen atoms enabling hydrogen bonding
Crystallographic studies, though limited, suggest a monoclinic crystal system with intermolecular hydrogen bonding between urea groups and ether oxygens . This configuration explains its hygroscopic nature and water solubility (260 g/100 mL at 25°C) , surpassing conventional humectants like glycerol.
Synthesis and Production Methodologies
Industrial synthesis follows a modified alkoxylation process adapted from hydroxyalkyl urea production :
Reaction Mechanism:
Optimized Protocol:
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Feedstock Preparation: Anhydrous urea (99.5% purity) dissolved in dimethylformamide (DMF) at 80°C
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Alkoxylation: Ethylene oxide introduced at 3.5 bar pressure with KCO catalyst (0.5 wt%)
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Reaction Control: Maintain pH 8.5–9.0 through CO scrubbing to prevent over-ethoxylation
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Purification: Vacuum distillation removes unreacted oxides; ion-exchange resins eliminate catalyst residues
Process Metrics:
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Yield: 78–82% (theoretical maximum 89%)
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Purity: 95–98% (HPLC)
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Byproducts: Diethoxylated urea (12–15%), residual DMF (<300 ppm)
Recent advances employ continuous flow reactors, enhancing reaction control and reducing cycle times by 40% compared to batch processes .
Physicochemical Profile and Stability
Solubility Behavior
HEEU demonstrates exceptional solubility profiles:
| Solvent | Solubility (g/100g, 25°C) |
|---|---|
| Water | 260 ± 5 |
| Ethanol | 45 ± 2 |
| Propylene Glycol | 120 ± 8 |
| Glycerol | 78 ± 3 |
This amphiphilic character enables formulation in both aqueous and oil-based systems .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C under nitrogen atmosphere, with three-stage degradation:
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217–245°C: Urea group decomposition ()
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245–310°C: Ether chain breakdown ()
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310°C: Carbonization ()
Differential scanning calorimetry (DSC) shows glass transition at -12°C, critical for cold-storage formulations .
Functional Applications in Industry
Cosmetic Science
As a next-generation humectant, HEEU outperforms traditional agents:
| Parameter | HEEU | Glycerol | Hyaluronic Acid |
|---|---|---|---|
| Moisture Retention (24h) | 82% | 68% | 75% |
| Tackiness Score | 1.2/10 | 6.8/10 | 3.4/10 |
| Compatibility | Nonionic | Polar | Polyelectrolyte |
Clinical trials demonstrate 34% improvement in stratum corneum hydration versus placebo in xerosis patients .
Pharmaceutical Adjuvants
HEEU enhances transdermal drug delivery by:
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Increasing skin permeability coefficient by 2.1× for lipophilic drugs
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Reducing transepidermal water loss (TEWL) by 29% during patch application
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Stabilizing protein therapeutics through preferential exclusion mechanism
| Test Model | Route | LD | Observation Period | Findings |
|---|---|---|---|---|
| Sprague-Dawley Rat | Dermal | >2000 mg/kg | 14 days | Mild erythema |
| New Zealand Rabbit | Ocular | N/A | 72 hours | Reversible conjunctivitis |
Chronic Toxicity
A 90-day dermal study in rats (n=50) showed:
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NOAEL: 1000 mg/kg/day
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LOEL: 2000 mg/kg/day (reduced body weight gain)
Genotoxicity assays (Ames test, micronucleus) proved negative up to 5000 µg/plate .
| Manufacturer | Purity | Price Range (€/kg) | Minimum Order |
|---|---|---|---|
| CymitQuimica | ≥95% | 211–1,863 | 50 mg |
| JinanJiuan | ≥98% | 180–1,200 | 1 kg |
Regulatory approvals include:
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EU CosIng: Approved as humectant (max 10% in leave-on products)
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FDA: GRAS for topical applications (21 CFR 184)
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China NMPA: Cosmetic Ingredient Directory Entry 2024-07865
Emerging Research Frontiers
Recent studies (2023–2025) highlight novel applications:
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Biodegradable Polymers: HEEU as plasticizer in cellulose acetate films (T reduction from 185°C to 67°C)
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Cryoprotectants: 5% HEEU solutions show 89% cell viability post-freezing vs. 62% for DMSO controls
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Electrolyte Additives: 0.1M HEEU in Li-ion batteries reduces dendrite formation by 73% at 4C charging
Ongoing clinical trials (NCT05432822) investigate HEEU-based topical treatments for psoriasis, with Phase IIa results showing 58% PASI reduction versus standard care .
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